![molecular formula C11H11F6N3 B2558594 1-[3,5-Bis(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 861212-85-3](/img/structure/B2558594.png)
1-[3,5-Bis(trifluoromethyl)pyridin-2-yl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[3,5-Bis(trifluoromethyl)pyridin-2-yl]piperazine” is a compound that belongs to a class of selective α2-adrenoceptor antagonists . It shows sympatholytic activity .
Synthesis Analysis
The synthesis of such compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular formula of “1-[3,5-Bis(trifluoromethyl)pyridin-2-yl]piperazine” is C11H11F6N3. Its molecular weight is 299.22.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
The physical form of “1-[3,5-Bis(trifluoromethyl)pyridin-2-yl]piperazine” is a beige solid .Applications De Recherche Scientifique
Antimicrobial Studies
The compound has been used in the synthesis of pyrazole derivatives, which have shown potent growth inhibitory effects on drug-resistant bacteria . These synthesized compounds have been found to be effective against planktonic Gram-positive bacteria, with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .
Antibiotic Development
The compound has potential applications in the development of novel antibiotics to tackle antibiotic-resistant bacterial infections . Several lead compounds have been discovered that are bactericidal and potent against MRSA persisters .
Biofilm Eradication
Some of the synthesized compounds using “1-[3,5-Bis(trifluoromethyl)pyridin-2-yl]piperazine” have shown potency against S. aureus biofilms, with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .
Asymmetric Production
The compound has been used in the high-efficient production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via a whole-cell catalyst in a deep-eutectic solvent-containing micro-aerobic medium system . This process has shown an attractive increase in the ratio of substrate to catalyst (S/C), making it a prime target for the application of asymmetric production of enantiomerically enriched intermediates .
Organic Transformations
The compound is used extensively in promoting organic transformations . The 3,5-bis(trifluoromethyl)phenyl motif of the compound is used ubiquitously in H-bond catalysts .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[3,5-bis(trifluoromethyl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F6N3/c12-10(13,14)7-5-8(11(15,16)17)9(19-6-7)20-3-1-18-2-4-20/h5-6,18H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMONJLGSBFYJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=N2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F6N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,5-Bis(trifluoromethyl)pyridin-2-yl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[6-(Aminomethyl)pyridin-2-yl]piperidin-2-one dihydrochloride](/img/structure/B2558511.png)
![6-[2-(2-Chlorophenoxy)ethoxy]pyridine-2-carboxylic acid](/img/structure/B2558513.png)

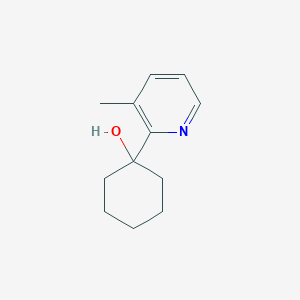
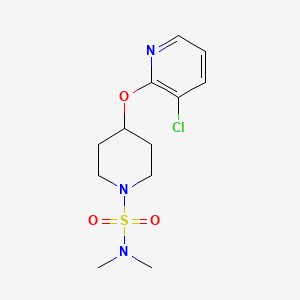
![2-[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2558522.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2558523.png)
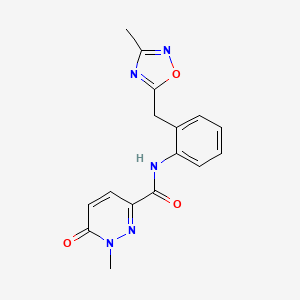
![N-[4,5-difluoro-2-(morpholin-4-yl)phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2558525.png)
![3-(2-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2558527.png)
![1-(Adamantan-1-YL)-3-[(E)-[(2-hydroxynaphthalen-1-YL)methylidene]amino]urea](/img/structure/B2558529.png)
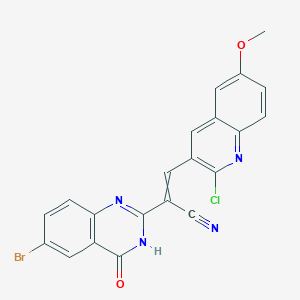
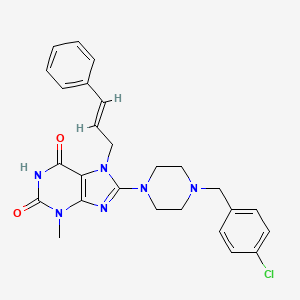
![N-(4-methoxybenzyl)-4-[6-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2558534.png)